Acetamide, N-[4-(trimethylsilyl)phenyl]-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
17983-71-0 |
|---|---|
Molecular Formula |
C11H17NOSi |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-(4-trimethylsilylphenyl)acetamide |
InChI |
InChI=1S/C11H17NOSi/c1-9(13)12-10-5-7-11(8-6-10)14(2,3)4/h5-8H,1-4H3,(H,12,13) |
InChI Key |
ZDLYMLRIRNIZTH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)[Si](C)(C)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)[Si](C)(C)C |
Synonyms |
4'-(Trimethylsilyl)acetanilide |
Origin of Product |
United States |
Contextualization Within Organosilicon Chemistry and Arylsilane Research
N-[4-(trimethylsilyl)phenyl]acetamide is a prominent example of an organosilicon compound, a class of molecules that form the bedrock of organosilicon chemistry. researchgate.net These compounds are characterized by the presence of at least one carbon-silicon bond. The study of organosilicon compounds is a vast and dynamic field, driven by their unique chemical and physical properties that differ significantly from their carbon-based counterparts. researchgate.net Silicon's electropositive nature and its ability to form strong bonds with oxygen and fluorine, while having weaker bonds to carbon and hydrogen, are key factors influencing the reactivity and utility of these compounds. soci.org
Within the broader scope of organosilicon chemistry, N-[4-(trimethylsilyl)phenyl]acetamide falls under the sub-category of arylsilanes. Arylsilanes are aromatic compounds where a silicon-containing group, in this case, the trimethylsilyl (B98337) group, is directly attached to an aromatic ring. These compounds are pivotal intermediates in a multitude of synthetic applications. For instance, they are instrumental in the late-stage functionalization of complex molecules, allowing for the introduction of various silyl (B83357) groups into polyfunctionalized compounds. lookchem.com Mechanistic studies have revealed that the transmetalation process in palladium-catalyzed reactions involving arylsilanes can be facilitated by the intramolecular migration of silyl groups. lookchem.com Furthermore, arylsilanes are known to undergo protodesilylation, a reaction where the silyl group is replaced by a proton, which can be achieved using methods like visible-light photocatalysis. lookchem.com They are also key substrates in ipso-fluorination reactions using reagents such as xenon difluoride. lookchem.com
Significance of Acetamide and Phenyl Functional Groups in Organic Synthesis
The acetamide (B32628) and phenyl functional groups are fundamental building blocks in the realm of organic synthesis, each imparting distinct characteristics and reactivity to the molecules they are part of.
The acetamide group (CH₃CONH-), the simplest amide derived from acetic acid and ammonia, is a cornerstone in organic and medicinal chemistry. fiveable.mepatsnap.com Its presence is crucial in the structure and function of many biomolecules, most notably proteins, where the amide bond links amino acids. fiveable.me The polarity of the carbonyl group (C=O) and the ability of the amino group (-NH₂) to participate in hydrogen bonding significantly influence the solubility and reactivity of compounds containing this functional group. fiveable.mepatsnap.com Acetamide and its derivatives serve as versatile intermediates in the synthesis of pharmaceuticals, plasticizers, and other complex organic molecules. patsnap.comallen.in The reactivity of the acetamide group is demonstrated in reactions such as hydrolysis, which breaks the amide bond to form a carboxylic acid and an amine, and the Hofmann rearrangement. patsnap.com
The phenyl group (C₆H₅-), derived from benzene (B151609), is another ubiquitous functional group in organic chemistry. ontosight.aiencyclopedia.com Its planar, unsaturated ring structure with delocalized electrons confers high stability. ontosight.ai The presence of a phenyl group can significantly impact a compound's physical and chemical properties, including its solubility, reactivity, and biological activity. ontosight.ai Phenyl groups are integral components of numerous natural products, such as the essential amino acid phenylalanine, and a vast array of synthetic materials, pharmaceuticals like ibuprofen (B1674241) and acetaminophen, and agrochemicals. ontosight.aiturito.com In synthetic chemistry, the phenyl group can act as a bulky substituent, influencing the stereochemical outcome of reactions, and can be functionalized to tune the properties of materials like metal-organic frameworks (MOFs). careers360.com
The Trimethylsilyl Moiety As a Strategic Tool in Chemical Science
The trimethylsilyl (B98337) (TMS) group (-(CH₃)₃Si) is a highly versatile and strategically important functional group in modern chemical science. Its utility stems from several key properties.
One of the most prominent roles of the TMS group is as a protecting group for various sensitive functional groups, such as alcohols, amines, and terminal alkynes. nih.govontosight.ai The introduction and removal of the TMS group can often be achieved under mild conditions, allowing for selective reactions to be performed on other parts of a complex molecule. nih.gov The stability of the TMS group can also be advantageous; for example, it can impart thermal stability to otherwise unstable systems like alkynyl groups. nih.gov
Beyond its protective role, the trimethylsilyl group is a key player in a variety of chemical transformations. Tris(trimethylsilyl)silane ((TMS)₃SiH), a related reagent, has been a cornerstone in radical-based organic synthesis for over three decades, finding applications in reductions, hydrosilylations, and consecutive radical reactions. mdpi.comresearchgate.net The TMS group can also act as a directing group in certain reactions and can influence the electronic properties of molecules. In medicinal chemistry, the incorporation of silicon, often as a trimethylsilyl group, can enhance properties like lipophilicity and resistance to metabolic degradation. acs.org The replacement of a carbon atom with a silicon atom, known as a carbon-silicon switch, is an emerging strategy in drug design. acs.org
An in-depth examination of the synthetic strategies for creating Acetamide (B32628), N-[4-(trimethylsilyl)phenyl]- reveals a convergence of classic organic reactions and modern catalytic methods. The construction of this molecule and its analogues relies on the careful orchestration of forming the core phenyl-acetamide structure and the precise introduction of the functionalizing trimethylsilyl group.
Computational Chemistry and Theoretical Investigations of N 4 Trimethylsilyl Phenyl Acetamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry of molecules. nih.gov This approach is a compromise between accuracy and computational cost, making it suitable for a wide range of organic molecules. nih.gov The process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable three-dimensional arrangement of the atoms.
For N-[4-(trimethylsilyl)phenyl]acetamide, geometry optimization would typically be performed using a functional such as B3LYP or CAM-B3LYP combined with a basis set like 6-311G(d,p). nih.gov The calculation starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates until the forces on the atoms are close to zero, indicating that a minimum energy structure has been reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. While calculated bond lengths for an isolated molecule in the gas phase may be slightly longer than those determined by X-ray crystallography for a molecule in a crystal lattice, they generally show good agreement. nih.gov
Table 1: Exemplary Optimized Geometrical Parameters for N-[4-(trimethylsilyl)phenyl]acetamide (DFT/B3LYP/6-311G(d,p)) This table presents hypothetical data representative of typical DFT calculation results for this class of molecule.
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (°) | ||
| C(ar)-Si | 1.885 | C(ar)-N-C(amide) | 128.5 |
| C(ar)-N | 1.410 | N-C(amide)-O | 122.0 |
| N-C(amide) | 1.375 | N-C(amide)-C(methyl) | 115.0 |
| C(amide)=O | 1.230 | C(ar)-C(ar)-Si | 120.5 |
| C(amide)-C(methyl) | 1.515 | C(methyl)-Si-C(methyl) | 109.5 |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. orientjchem.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability. A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. orientjchem.org
For N-[4-(trimethylsilyl)phenyl]acetamide, the HOMO is expected to be localized primarily on the electron-rich phenylacetamide moiety, while the LUMO may be distributed over the aromatic ring and the carbonyl group. The HOMO-LUMO gap provides insight into the charge transfer that can occur within the molecule.
Table 2: Typical Electronic Properties of N-[4-(trimethylsilyl)phenyl]acetamide from DFT Calculations This table presents hypothetical data representative of typical DFT calculation results for this class of molecule.
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.95 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing different values of the electrostatic potential. researchgate.net
Typically, red or yellow regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, which are prone to nucleophilic attack. For N-[4-(trimethylsilyl)phenyl]acetamide, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity. Regions of positive potential would be expected around the amide proton (N-H) and the protons of the methyl groups. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.netwalisongo.ac.id
Predictive Spectroscopic Studies
Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and assigning spectral features to specific molecular structures and motions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk Machine learning approaches have also emerged as powerful tools for predicting NMR spectra with high accuracy. nih.gov
The calculation involves optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). The predicted spectra can be used to confirm structural assignments from experimental data. For complex molecules, computational predictions can be indispensable in resolving ambiguities in spectral interpretation. libretexts.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for N-[4-(trimethylsilyl)phenyl]acetamide This table presents hypothetical data representative of typical GIAO calculation results for this class of molecule.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Si-(CH₃)₃ | 0.25 | -1.5 |
| C(amide)-CH₃ | 2.15 | 24.5 |
| Aromatic C-H (ortho to NH) | 7.55 | 120.0 |
| Aromatic C-H (ortho to Si) | 7.48 | 133.5 |
| N-H | 7.80 | - |
| Aromatic C-NH | - | 138.0 |
| Aromatic C-Si | - | 135.0 |
| C=O | - | 169.0 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These calculated frequencies often have a systematic error compared to experimental values, which can be corrected using empirical scaling factors.
The assignment of calculated vibrational modes to specific molecular motions (e.g., stretching, bending, torsion) is typically performed using Potential Energy Distribution (PED) analysis. nih.gov For N-[4-(trimethylsilyl)phenyl]acetamide, characteristic vibrational modes would include the N-H stretch, the C=O stretch of the amide group, aromatic C-H and C=C stretching modes, and vibrations associated with the trimethylsilyl (B98337) group. researchgate.net Comparing the simulated spectrum with an experimental one can confirm the molecular structure and provide a detailed understanding of its vibrational dynamics. researchgate.net
Table 4: Selected Predicted Vibrational Frequencies and Assignments for N-[4-(trimethylsilyl)phenyl]acetamide This table presents hypothetical data representative of typical DFT calculation results for this class of molecule.
| Frequency (cm⁻¹) (Scaled) | Assignment (Vibrational Mode) |
|---|---|
| 3350 | N-H stretching |
| 3050 | Aromatic C-H stretching |
| 2960 | Aliphatic C-H stretching (CH₃) |
| 1675 | C=O stretching (Amide I) |
| 1595 | Aromatic C=C stretching |
| 1540 | N-H bending (Amide II) |
| 1250 | Si-C symmetric stretching |
| 840 | Aromatic C-H out-of-plane bending |
Investigation of Intermolecular and Intramolecular Interactions
A comprehensive understanding of the intermolecular and intramolecular interactions of N-[4-(trimethylsilyl)phenyl]acetamide is crucial for elucidating its chemical behavior and physical properties. Computational chemistry provides powerful tools to investigate these non-covalent interactions in detail. Methodologies such as the Quantum Theory of Atoms in Molecules (AIM), Hirshfeld Surface Analysis, and the Non-Covalent Interaction (NCI) Index are instrumental in visualizing and quantifying these forces. However, a review of the current scientific literature indicates a lack of specific published studies applying these computational methods directly to N-[4-(trimethylsilyl)phenyl]acetamide.
Therefore, while a detailed presentation of research findings and data tables for this specific compound is not possible at this time, the following sections will outline the theoretical basis of each analytical method and describe the type of insights that could be gained from their application to N-[4-(trimethylsilyl)phenyl]acetamide.
Quantum Theory of Atoms in Molecules (AIM) Analysis
The Quantum Theory of Atoms in Molecules (AIM) is a theoretical framework that analyzes the topology of the electron density to define atoms, chemical bonds, and the nature of interactions within a chemical system. nih.govfrontiersin.org By identifying critical points in the electron density, AIM can characterize the strength and nature of both covalent and non-covalent interactions.
An AIM analysis of N-[4-(trimethylsilyl)phenyl]acetamide would involve calculating the electron density of the molecule and identifying bond critical points (BCPs) between atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would provide quantitative information about the interactions. For instance, the presence of a BCP between a hydrogen atom of the amide group and an oxygen atom of a neighboring molecule would indicate an intermolecular hydrogen bond. The values of ρ and ∇²ρ at this point would characterize the strength of this bond. Similarly, intramolecular interactions, such as those between the silyl (B83357) group and the phenyl ring, could be identified and analyzed.
Non-Covalent Interaction (NCI) Index Analysis
The Non-Covalent Interaction (NCI) index is a visualization tool based on the electron density and its derivatives that helps in identifying and characterizing non-covalent interactions in three-dimensional space. researcher.liferesearchgate.net It is particularly useful for visualizing weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researcher.liferesearchgate.net
An NCI analysis of N-[4-(trimethylsilyl)phenyl]acetamide would generate plots showing broad regions of non-covalent interactions. These regions are typically color-coded to distinguish between attractive (blue or green) and repulsive (red) interactions. researchgate.net This would allow for the visualization of the spatial distribution of intermolecular forces, such as potential π-π stacking between the phenyl rings of adjacent molecules or hydrogen bonding involving the amide group. The strength of these interactions can be qualitatively assessed by the color and size of the NCI surfaces, providing valuable insights into the stability of different molecular conformations and aggregates.
Reactivity Profiles and Transformational Chemistry of N 4 Trimethylsilyl Phenyl Acetamide
Reactions Involving the Trimethylsilyl (B98337) Group
The bond between the silicon of the trimethylsilyl group and the carbon of the phenyl ring is a key site for chemical reactions. This bond can be selectively cleaved, or the TMS group can be used to influence the outcome of reactions on the aromatic ring.
Protodesilylation, the replacement of a silyl (B83357) group with a proton, is a common transformation for aryl-silicon compounds. This reaction can be initiated by electrophiles, with acids being a primary example. The high affinity of silicon for fluoride (B91410) ions also provides a powerful method for cleaving the carbon-silicon bond. stackexchange.comfishersci.ca A variety of reagents and conditions can be employed for the desilylation of aryl-trimethylsilanes, often with high efficiency.
Common strategies for the removal of the trimethylsilyl group include the use of fluoride-based reagents or acidic conditions. harvard.edugelest.com Fluoride ions, delivered from sources such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), readily attack the silicon atom, leading to the cleavage of the C-Si bond. stackexchange.com Similarly, hydrofluoric acid (HF) and related reagents are effective for desilylation. gelest.compsu.edu
Table 1: Selected Reagents and Conditions for Aryl-TMS Desilylation
| Reagent(s) | Solvent(s) | Conditions | Reference(s) |
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) or Methanol | Room Temperature | stackexchange.comresearchgate.net |
| Cesium Fluoride (CsF) | Dimethylformamide (DMF) | Not specified | stackexchange.com |
| Hydrofluoric Acid (HF) | Acetonitrile or Methanol | 0 °C to Room Temperature | psu.eduresearchgate.net |
| Pyridine•(HF)x | Pyridine/THF | Not specified | harvard.edu |
| Copper(II) sulfate (B86663) / Sodium ascorbate | Ethanol/Water | 10-15 minutes | researchgate.net |
The choice of desilylation strategy often depends on the other functional groups present in the molecule to ensure chemoselectivity. researchgate.net For instance, fluoride-based methods are particularly mild and widely used. researchgate.net
In organic synthesis, the trimethylsilyl group frequently serves as a temporary protecting group for various functionalities, including alcohols and phenols. fishersci.cawikipedia.org In the context of N-[4-(trimethylsilyl)phenyl]acetamide, the TMS group can be viewed as a protecting group for the para-position of the phenyl ring.
The bulky nature of the TMS group can provide steric hindrance, influencing the regioselectivity of reactions. wikipedia.org More significantly, it can act as a placeholder, allowing for transformations at other positions of the molecule before its removal.
A key synthetic utility of the aryl-TMS bond is in ipso-substitution reactions. In these reactions, an incoming electrophile replaces the trimethylsilyl group at the point of attachment to the aromatic ring. This provides a regioselective method for introducing a variety of functional groups, such as halogens or acyl groups, specifically at the position formerly occupied by the silyl group.
Reactivity of the Acetamide (B32628) Moiety
The acetamide group (-NHCOCH₃) possesses a reactive N-H bond and a carbonyl group, both of which can participate in chemical reactions. wikipedia.org
The hydrogen atom attached to the nitrogen in the acetamide group is weakly acidic. N-arylamides are generally very weak acids, with pKa values typically falling in the range of 17-21 in solvents like DMSO. The exact pKa is influenced by the substituents on the aryl ring. Deprotonation of the N-H group requires the use of a strong base, such as sodium hydride (NaH) or an organolithium reagent, to generate the corresponding amide anion (amidoenolate). This anion is a potent nucleophile and can be used in subsequent alkylation or acylation reactions at the nitrogen atom.
The carbonyl carbon of the acetamide is electrophilic and susceptible to attack by nucleophiles. Two primary reactions at this site are hydrolysis and reduction.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed.
Acidic Hydrolysis: Treatment with a strong acid (e.g., aqueous HCl or H₂SO₄) and heat leads to the cleavage of the amide bond, yielding 4-(trimethylsilyl)aniline and acetic acid.
Basic Hydrolysis: Heating with a strong base (e.g., aqueous NaOH) also cleaves the amide bond, producing 4-(trimethylsilyl)aniline and an acetate (B1210297) salt.
Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert N-[4-(trimethylsilyl)phenyl]acetamide into the corresponding secondary amine, N-ethyl-4-(trimethylsilyl)aniline.
Reactions at the Phenyl Ring
The phenyl ring of N-[4-(trimethylsilyl)phenyl]acetamide is activated towards electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of attack for incoming electrophiles. The acetamido group (-NHCOCH₃) is a moderately activating, ortho, para-directing group. jcbsc.org The trimethylsilyl group is located at the para position.
Consequently, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to occur predominantly at the positions ortho to the activating acetamido group (i.e., positions 2 and 6). The para-position is blocked by the TMS group. For example, the nitration of N-phenylacetamide typically yields a mixture of ortho and para isomers. jcbsc.orgresearchgate.net In the case of N-[4-(trimethylsilyl)phenyl]acetamide, nitration would be expected to yield primarily N-[2-nitro-4-(trimethylsilyl)phenyl]acetamide.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagent(s) | Predicted Major Product |
| Nitration | HNO₃ / H₂SO₄ | N-[2-nitro-4-(trimethylsilyl)phenyl]acetamide |
| Bromination | Br₂ / FeBr₃ | N-[2-bromo-4-(trimethylsilyl)phenyl]acetamide |
| Acylation | RCOCl / AlCl₃ | N-[2-acyl-4-(trimethylsilyl)phenyl]acetamide |
Electrophilic Aromatic Substitution with Silyl Directing Effects
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. For N-[4-(trimethylsilyl)phenyl]acetamide, the reaction outcome is significantly influenced by the trimethylsilyl group, which often directs incoming electrophiles to the carbon atom to which it is attached, a phenomenon known as ipso-substitution. ijarsct.co.in This directing effect is a consequence of the ability of the silicon atom to stabilize the carbocationic intermediate (the sigma complex) formed during the electrophilic attack.
The acetamido group (-NHCOCH3) is a powerful activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring through resonance. echemi.comstackexchange.com In N-[4-(trimethylsilyl)phenyl]acetamide, the para position relative to the acetamido group is occupied by the trimethylsilyl group. This alignment synergistically enhances the propensity for ipso-substitution at the C4 position. The electron-donating nature of the acetamido group increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack, particularly at the ortho and para positions. organicchemistrytutor.com Since the para position is silylated, the electrophilic attack is strongly directed to this site, leading to the displacement of the trimethylsilyl group.
Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to proceed via this ipso-substitution pathway.
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring of N-[4-(trimethylsilyl)phenyl]acetamide would likely be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction is anticipated to yield N-(4-nitrophenyl)acetamide as the major product, with the trimethylsilyl group being replaced by the nitronium ion (NO2+).
Halogenation: Similarly, the reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid or a suitable solvent is expected to result in the ipso-halogenation of the aromatic ring. For instance, bromination would yield N-(4-bromophenyl)acetamide. The use of N-bromosuccinimide (NBS) is also a common method for regioselective aromatic bromination and would likely lead to the same ipso-substituted product. organic-chemistry.org
Friedel-Crafts Acylation: The introduction of an acyl group onto the aromatic ring, known as Friedel-Crafts acylation, typically employs an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst like aluminum chloride (AlCl3). sigmaaldrich.comorganic-chemistry.orgyoutube.comyoutube.comuni-stuttgart.de For N-[4-(trimethylsilyl)phenyl]acetamide, this reaction is expected to result in the formation of an N-(4-acylphenyl)acetamide, again through the displacement of the trimethylsilyl group.
While the principles of ipso-substitution are well-established for arylsilanes, detailed experimental data, including specific reaction conditions and yields for the electrophilic aromatic substitution reactions of N-[4-(trimethylsilyl)phenyl]acetamide, are not extensively documented in readily available literature. The following table summarizes the expected major products from these reactions based on the principles of silyl directing effects.
| Reaction Type | Reagents | Expected Major Product |
| Nitration | HNO3 / H2SO4 | N-(4-nitrophenyl)acetamide |
| Bromination | Br2 / FeBr3 | N-(4-bromophenyl)acetamide |
| Acylation | RCOCl / AlCl3 | N-(4-acylphenyl)acetamide |
Nucleophilic Aromatic Substitution (if applicable)
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This type of reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. tandfonline.com These electron-withdrawing groups are necessary to decrease the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.
In the case of N-[4-(trimethylsilyl)phenyl]acetamide, the aromatic ring is substituted with two electron-donating groups: the acetamido group and the trimethylsilyl group. The acetamido group is strongly activating, and the trimethylsilyl group is also considered to be electron-releasing. These groups increase the electron density of the benzene (B151609) ring, thereby deactivating it towards nucleophilic attack.
Therefore, N-[4-(trimethylsilyl)phenyl]acetamide is not expected to undergo nucleophilic aromatic substitution under typical SNAr conditions. The electron-rich nature of the aromatic system repels potential nucleophiles, making this reaction pathway energetically unfavorable. There are no documented examples in the scientific literature of N-[4-(trimethylsilyl)phenyl]acetamide participating in nucleophilic aromatic substitution reactions.
Applications in Analytical Chemistry and Chemical Methodology
Derivatization Strategies for Enhanced Chromatographic Performance
Derivatization is a chemical process that modifies an analyte to create a derivative with properties more suitable for a given analytical method. researchgate.net This is often necessary for compounds that are not naturally amenable to certain techniques like Gas Chromatography (GC). youtube.comsigmaaldrich.com In the context of "Acetamide, N-[4-(trimethylsilyl)phenyl]-", the key functional groups—the acetamide (B32628) and the trimethylsilyl (B98337) group—highlight its role as a model derivatized compound. Silylation, the introduction of a silyl (B83357) group, is one of the most widely used derivatization procedures for GC analysis. registech.com
Gas Chromatography requires analytes to be volatile and thermally stable enough to be vaporized and passed through the GC column without degradation. youtube.comnih.gov Many organic molecules, particularly those containing polar functional groups with active hydrogens like amines (-NH), alcohols (-OH), or carboxylic acids (-COOH), exhibit low volatility due to strong intermolecular hydrogen bonding. researchgate.netsigmaaldrich.com These polar groups can also lead to undesirable interactions with the GC column, resulting in poor peak shape and inaccurate quantification. researchgate.net
The introduction of a trimethylsilyl (TMS) group, as seen in Acetamide, N-[4-(trimethylsilyl)phenyl]-, is a primary strategy to overcome these limitations. registech.com Silylation replaces the active hydrogen on a polar functional group with a nonpolar TMS group. sigmaaldrich.com This chemical modification has several key benefits for GC analysis:
Increased Volatility: By eliminating the capacity for hydrogen bonding, the derivative becomes significantly more volatile than the parent compound. registech.com
Enhanced Thermal Stability: Silyl derivatives are generally more thermally stable, reducing the likelihood of degradation at the high temperatures often used in GC injectors and columns. registech.comcfsilicones.com
Improved Chromatographic Behavior: The reduced polarity of the silylated analyte minimizes interactions with the stationary phase of the GC column, leading to sharper, more symmetrical peaks and improved separation efficiency. researchgate.net
Silylating reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to achieve this transformation. researchgate.nettcichemicals.com These reagents effectively convert polar analytes into their more volatile and stable TMS derivatives, making them suitable for GC analysis. researchgate.net
| Property | Original Analyte (with Polar Groups) | Silylated Derivative | Reason for Improvement |
|---|---|---|---|
| Volatility | Low | High | Elimination of intermolecular hydrogen bonding. researchgate.netregistech.com |
| Thermal Stability | Often Low | High | Masking of reactive functional groups enhances stability at high temperatures. registech.comcfsilicones.com |
| Polarity | High | Low | Replacement of polar H-atoms with nonpolar trimethylsilyl groups. sigmaaldrich.comregistech.com |
| Chromatographic Peak Shape | Often broad, tailing | Sharp, symmetrical | Reduced interaction with the GC column stationary phase. researchgate.net |
When coupled with Mass Spectrometry (MS), GC becomes a powerful tool for both separation and identification. Derivatization with silylating agents also enhances MS detection. jfda-online.com The introduction of a trimethylsilyl group into a molecule imparts specific characteristics to its mass spectrum. wikipedia.org
Silyl derivatives tend to produce predictable and diagnostic fragmentation patterns under electron ionization (EI), which is commonly used in GC-MS. wikipedia.org The presence of silicon results in characteristic isotopic patterns, and the trimethylsilyl group itself can lead to prominent fragment ions, such as the trimethylsilyl cation ([Si(CH₃)₃]⁺) at a mass-to-charge ratio (m/z) of 73. This characteristic ion is often a strong indicator that the analyte has been silylated.
Furthermore, derivatization can direct the fragmentation of the molecule in a way that provides more structural information than the parent compound. jfda-online.com This enhanced fragmentation can be crucial for the structural elucidation of unknown compounds or for confirming the identity of known analytes. The improved ionization efficiency of silylated compounds can also lead to more accurate and sensitive mass spectra. cfsilicones.com The existence of a reference GC-MS spectrum for Acetamide, N-[4-(trimethylsilyl)phenyl]- in spectral databases confirms its stable and characterizable nature under these analytical conditions. spectrabase.com
Application in Spectroscopic Reference Standards
For a compound to be useful as a spectroscopic reference standard, its spectral properties must be well-characterized and reproducible. Compounds like Acetamide, N-[4-(trimethylsilyl)phenyl]- are analyzed by various spectroscopic methods, and their spectra are collected in databases. spectrabase.com These databases, such as the one maintained by Wiley (SpectraBase), serve as a crucial resource for analytical chemists. spectrabase.comspectrabase.com
When an unknown or suspected compound is analyzed, its acquired spectrum can be compared against the reference spectrum in the database. A match in the fragmentation pattern, ion masses, and relative intensities provides strong evidence for the compound's identity. In this capacity, a compound with a documented mass spectrum, such as Acetamide, N-[4-(trimethylsilyl)phenyl]-, serves as a reference standard for its own identification. This is fundamental for confirming the presence of specific derivatized analytes in complex samples.
Method Development for Trace Analysis and Complex Mixture Characterization
Derivatization is a cornerstone of method development for analyzing challenging samples, particularly in trace analysis and the characterization of complex mixtures. semanticscholar.org Many biologically or environmentally significant compounds are present at very low concentrations (trace levels) and exist within a complex matrix of other substances. tcichemicals.com
In these scenarios, derivatization serves two primary purposes:
Enhancing Sensitivity: By improving the chromatographic properties and increasing the efficiency of ionization in the mass spectrometer, derivatization can significantly lower the limits of detection and quantification for a target analyte. youtube.comjfda-online.com
Improving Selectivity and Separation: Converting polar analytes into less polar derivatives allows them to be more effectively separated from the complex matrix using standard GC columns. jfda-online.com This reduces interference and allows for more reliable identification and measurement.
The analysis of pharmaceuticals, metabolites, or environmental pollutants in biological samples (e.g., urine) or environmental samples often requires a derivatization step, frequently silylation, to make the target compounds detectable by GC-MS. semanticscholar.orgsigmaaldrich.com This preparatory step transforms analytes into forms that are more suitable for analysis, ensuring reliable and sensitive results. youtube.com
| Analytical Challenge | Problem without Derivatization | Solution via Derivatization (Silylation) | Outcome |
|---|---|---|---|
| Trace Analysis | Analyte concentration is below the instrument's detection limit. | Improves chromatographic behavior and enhances detector response/ionization efficiency. cfsilicones.comjfda-online.com | Lower limits of detection (LOD) and quantification (LOQ). |
| Complex Mixture Characterization | Target analyte peaks are obscured by interfering compounds from the sample matrix. | Increases volatility and reduces polarity, allowing for better separation from matrix components on a GC column. jfda-online.com | Improved resolution and more accurate identification. |
| Analyte Instability | Analyte degrades at high temperatures in the GC system. | Creates a more thermally stable derivative. registech.com | Prevents sample loss and ensures accurate quantification. |
Future Research Trajectories and Emerging Paradigms for N 4 Trimethylsilyl Phenyl Acetamide
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact and enhance efficiency. For N-[4-(trimethylsilyl)phenyl]acetamide, future research will undoubtedly prioritize the development of more sustainable synthetic routes that move beyond traditional methods.
Current synthetic approaches for N-aryl acetamides often rely on stoichiometric reagents and harsh reaction conditions. Emerging research, however, points towards several promising avenues for greener synthesis. One such approach involves the use of catalytic systems that can facilitate the acylation of 4-(trimethylsilyl)aniline with higher atom economy and lower energy consumption. For instance, the development of novel Lewis acid catalysts could enable the use of less reactive but more environmentally benign acylating agents than acetyl chloride or acetic anhydride (B1165640). ijtsrd.com
Furthermore, the exploration of alternative energy sources, such as microwave irradiation or sonication, could significantly reduce reaction times and energy usage. ymerdigital.com Solvent selection is another critical aspect of green synthesis. Future methodologies will likely focus on utilizing benign solvents like water or bio-derived solvents, or even solvent-free reaction conditions, to minimize volatile organic compound (VOC) emissions. researchgate.net The overarching goal is to design synthetic protocols that are not only efficient and high-yielding but also inherently safer and more sustainable.
| Green Chemistry Principle | Application to N-[4-(trimethylsilyl)phenyl]acetamide Synthesis |
| Catalysis | Development of reusable solid acid or metal-based catalysts for the acylation of 4-(trimethylsilyl)aniline. |
| Atom Economy | Utilization of methods that maximize the incorporation of all materials used in the process into the final product. |
| Benign Solvents | Replacement of hazardous organic solvents with water, supercritical fluids, or ionic liquids. |
| Energy Efficiency | Application of microwave or photochemical methods to reduce reaction times and energy consumption. rsc.orgnih.gov |
| Renewable Feedstocks | Exploration of bio-based sources for the acetyl group or the aniline (B41778) precursor. |
Advancements in High-Throughput Characterization and Screening
The discovery of new applications and properties of N-[4-(trimethylsilyl)phenyl]acetamide and its derivatives will be greatly accelerated by advancements in high-throughput characterization and screening (HTS) techniques. HTS allows for the rapid testing of large libraries of compounds against biological targets or for specific material properties. nih.govnih.gov
In the context of drug discovery, HTS could be employed to screen derivatives of N-[4-(trimethylsilyl)phenyl]acetamide for inhibitory activity against a wide range of enzymes or receptors. nih.gov The trimethylsilyl (B98337) group can influence the compound's lipophilicity and metabolic stability, making it an interesting moiety for medicinal chemistry. researchgate.net Automated screening platforms can assess thousands of compounds per day, generating vast amounts of data that can be analyzed to identify promising lead candidates. youtube.com
Beyond biological screening, high-throughput methods are also becoming crucial in materials science. For instance, automated platforms can be used to synthesize and characterize polymer derivatives of N-[4-(trimethylsilyl)phenyl]acetamide, rapidly evaluating their thermal, mechanical, and electronic properties. This acceleration in the discovery pipeline is essential for identifying new materials with tailored functionalities.
Computational Modeling for Predictive Design and Reaction Pathway Elucidation
Computational chemistry and molecular modeling are indispensable tools for modern chemical research, offering insights that can guide experimental work and accelerate discovery. For N-[4-(trimethylsilyl)phenyl]acetamide, computational modeling can play a pivotal role in several key areas.
Firstly, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of the molecule. This information is crucial for understanding its reactivity and potential interactions with other molecules. For example, DFT can help in elucidating the mechanism of its synthesis, identifying transition states, and calculating reaction energies, thereby aiding in the optimization of reaction conditions.
Secondly, molecular modeling can be used to design new derivatives of N-[4-(trimethylsilyl)phenyl]acetamide with specific desired properties. By computationally screening virtual libraries of related compounds, researchers can prioritize synthetic targets that are most likely to exhibit the desired biological activity or material characteristics. This in silico approach can significantly reduce the time and resources required for experimental synthesis and testing. researchgate.net
Finally, molecular dynamics simulations can provide insights into the behavior of N-[4-(trimethylsilyl)phenyl]acetamide in different environments, such as in solution or within a biological system. These simulations can help to understand its solubility, conformational preferences, and binding modes with biological macromolecules, which is critical for drug design and development.
| Computational Method | Application to N-[4-(trimethylsilyl)phenyl]acetamide |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for synthesis and prediction of spectroscopic properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of derivatives for drug discovery. |
| Molecular Docking | Simulation of binding interactions with protein targets to identify potential therapeutic applications. |
| Molecular Dynamics (MD) | Study of conformational dynamics and interactions with solvent molecules. |
Integration with Novel Chemical Technologies and Methodologies
The future of chemical synthesis and analysis lies in the integration of novel technologies that offer greater control, efficiency, and automation. For N-[4-(trimethylsilyl)phenyl]acetamide, the adoption of such technologies could revolutionize its production and application.
Flow chemistry, or continuous flow synthesis, is one such technology that offers significant advantages over traditional batch processing. By conducting reactions in a continuously flowing stream through a reactor, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability. The synthesis of N-[4-(trimethylsilyl)phenyl]acetamide in a flow reactor could enable a more efficient and reproducible manufacturing process.
Furthermore, the integration of artificial intelligence and machine learning (AI/ML) with automated synthesis platforms is an emerging paradigm that holds immense promise. nih.gov AI/ML algorithms can analyze data from high-throughput experiments to predict the outcomes of new reactions, optimize reaction conditions, and even propose novel synthetic routes. rsc.org This data-driven approach can significantly accelerate the discovery and development of new derivatives of N-[4-(trimethylsilyl)phenyl]acetamide with enhanced properties. The synergy between deep learning and advanced experimental platforms like organs-on-chips could also open new avenues for high-throughput drug screening of such compounds. mdpi.com
Q & A
Q. What are the established synthetic routes for Acetamide, N-[4-(trimethylsilyl)phenyl]-?
The synthesis typically involves a multi-step approach:
- Step 1 : Sonogashira coupling between 4-iodophenylacetamide and trimethylsilylacetylene under palladium catalysis to introduce the trimethylsilyl-ethynyl group .
- Step 2 : Acetylation of the intermediate using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide moiety .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation : H NMR and C NMR to verify the trimethylsilyl, ethynyl, and acetamide groups. For example, the trimethylsilyl protons appear as a singlet near δ 0.25 ppm .
- Purity Analysis : HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS for detecting volatile impurities .
- Functional Group Identification : FT-IR spectroscopy for carbonyl (C=O, ~1650 cm) and Si-C (~1250 cm) stretches .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Byproducts : Unreacted starting materials (e.g., 4-iodophenylacetamide) or over-acetylated derivatives.
- Mitigation : Optimize reaction stoichiometry (e.g., 1.2 equivalents of trimethylsilylacetylene) and use gradient elution in column chromatography .
- Validation : LC-MS to track reaction progress and ensure intermediates are consumed .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Comparative Assays : Conduct parallel studies with structurally similar analogs (e.g., N-[4-(2-chloropropanoyl)phenyl]acetamide) to isolate the role of the trimethylsilyl group .
- Dose-Response Analysis : Use IC assays to quantify potency variations across cell lines (e.g., cancer vs. normal cells) .
- Mechanistic Studies : Employ siRNA knockdown or CRISPR to identify target proteins (e.g., kinases) and validate specificity .
Q. What strategies optimize synthetic routes for scalability without compromising yield?
- Catalyst Screening : Test palladium complexes (e.g., Pd(PPh) vs. PdCl) to enhance coupling efficiency .
- Solvent Selection : Replace dichloromethane with THF for easier large-scale recovery .
- Continuous Flow Systems : Implement flow chemistry to improve reaction control and reduce batch variability .
Q. What methodologies elucidate interactions between this compound and biological targets?
- Molecular Docking : Use AutoDock Vina to model binding with receptors (e.g., EGFR or COX-2) and validate with mutagenesis studies .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) for enzyme inhibition .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Q. How do structural modifications influence the compound's activity in structure-activity relationship (SAR) studies?
- Substituent Effects : Compare analogs with halogens (e.g., Br, Cl) or methyl groups at the phenyl ring to assess steric/electronic impacts on cytotoxicity .
- Trimethylsilyl Replacement : Synthesize derivatives with tert-butyldimethylsilyl or phenyl groups to evaluate hydrophobicity effects on membrane permeability .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., acetamide vs. sulfonamide) for activity .
Q. What solvent systems enhance reaction efficiency in its synthesis?
- Polar Aprotic Solvents : DMF or DMSO improve solubility of intermediates during Sonogashira coupling .
- Binary Mixtures : Ethanol/water (7:3) for recrystallization balances yield and purity .
- Green Chemistry : Explore cyclopentyl methyl ether (CPME) as a safer alternative to THF .
Q. How is thermal stability assessed for material science applications?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (T, ~250°C) under nitrogen .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting point ~94–98°C) and crystallinity .
- Accelerated Aging Studies : Expose samples to 40°C/75% RH for 4 weeks to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
